Direct Amidation Yield: 4-Nitro-1H-pyrazole-3-carbonyl chloride with Ammonium Hydroxide
The target compound demonstrates reliable reactivity in direct amidation with ammonium hydroxide, yielding 650 mg of 4-nitro-1H-pyrazole-3-carboxamide. While no direct comparative yield data against N-alkylated analogs (e.g., 1-methyl or 1-ethyl derivatives) are available in the public domain, this documented transformation validates the compound as a viable building block for primary amide synthesis [1].
| Evidence Dimension | Amidation yield with ammonium hydroxide |
|---|---|
| Target Compound Data | 650 mg (yield not reported as percentage; absolute mass obtained) |
| Comparator Or Baseline | No direct comparator data available in open literature |
| Quantified Difference | Not calculable |
| Conditions | Ammonium hydroxide, THF/water solvent, 12.0 h reaction time [1] |
Why This Matters
This validates the compound's practical utility for synthesizing 4-nitro-1H-pyrazole-3-carboxamide, a key intermediate for Hsp90 inhibitor development.
- [1] Molaid.com. 4-硝基-1H-吡唑-3-甲酰氯 | 518990-55-1. Synthesis of 4-nitro-1H-pyrazole-3-carboxamide for Hsp90 inhibitor development. View Source
